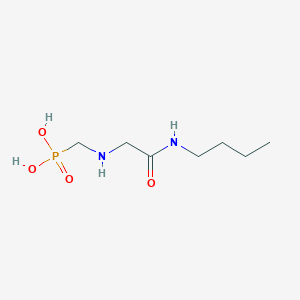![molecular formula C21H16N4O7 B14591902 2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1) CAS No. 61171-25-3](/img/structure/B14591902.png)
2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 3,6-dimethylbenzo[g]isoquinoline.
准备方法
The synthesis of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) involves several steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-Trinitrophenol.
Synthesis of 3,6-dimethylbenzo[g]isoquinoline: This involves the cyclization of appropriate precursors under specific conditions.
Combination Reaction: The final step involves the combination of 2,4,6-Trinitrophenol with 3,6-dimethylbenzo[g]isoquinoline under controlled conditions to form the desired compound.
Industrial production methods for this compound would likely involve scaling up these reactions while ensuring safety and efficiency.
化学反应分析
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) undergoes various chemical reactions:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) has several applications in scientific research:
Chemistry: It can be used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Its unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism by which 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) exerts its effects involves interactions with molecular targets and pathways. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, while the aromatic rings in 3,6-dimethylbenzo[g]isoquinoline can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions.
相似化合物的比较
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes and medicine.
3,6-dimethylbenzo[g]isoquinoline: A polycyclic aromatic hydrocarbon with applications in organic synthesis.
The uniqueness of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) lies in its combination of properties from both parent compounds, resulting in a compound with diverse applications and potential for further research.
属性
CAS 编号 |
61171-25-3 |
|---|---|
分子式 |
C21H16N4O7 |
分子量 |
436.4 g/mol |
IUPAC 名称 |
3,6-dimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H13N.C6H3N3O7/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-9H,1-2H3;1-2,10H |
InChI 键 |
YWOAWUQAJVOCTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)



![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)





![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
